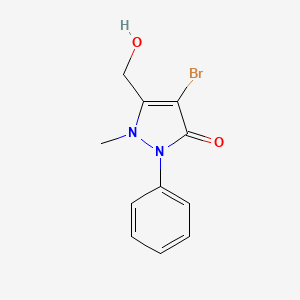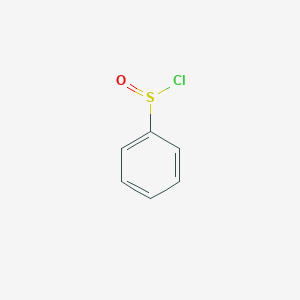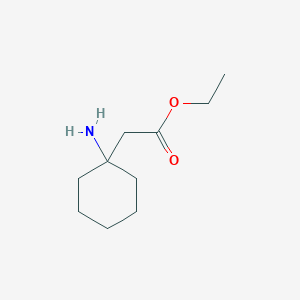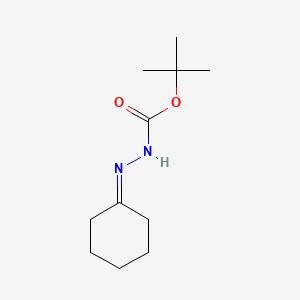
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide (6C2CQ4CH) is a chemical compound that has been studied for its potential applications in various scientific fields. It is a member of the quinoline family of compounds and is composed of a benzene ring with a chlorine atom attached to the fourth position, a nitrogen atom attached to the sixth position, and a hydrazide group attached to the nitrogen atom. 6C2CQ4CH is an important intermediate in the synthesis of many compounds and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
科学的研究の応用
Antimicrobial Activities
6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, derivatives of quinoline-4-carbohydrazide have shown effectiveness against various microorganisms, comparable to standard drugs like Ampicillin and Norfloxacin (Geies, Bakhite, & El-Kashef, 1998), (Faldu et al., 2014), (Özyanik et al., 2012).
Spectroscopic and Structural Analysis
Several studies have focused on the spectroscopic and structural characterization of quinoline derivatives. For example, the structural parameters, spectroscopic characterization, and non-linear optical (NLO) properties of specific quinoline derivatives have been explored, revealing their potential in biological and technological applications (Wazzan, Al-Qurashi, & Faidallah, 2016), (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Transformation
Research has also delved into the synthesis and transformation of quinoline derivatives. Innovative methods for creating new compounds with potential biological activity have been developed, expanding the scope of application for these derivatives (Aleksanyan & Hambardzumyan, 2019), (Eswaran, Adhikari, & Shetty, 2009).
特性
IUPAC Name |
6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIVHQATIWXCFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403607 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-17-1 |
Source


|
| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)











